![molecular formula C23H24N2O3 B2644294 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892427-22-4](/img/no-structure.png)

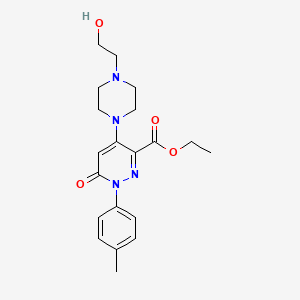

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

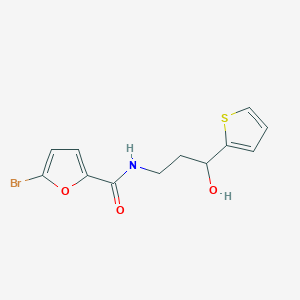

Benzofurans are a class of organic compounds that consist of a fused benzene and furan ring . Pyrimidinediones, on the other hand, are a type of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms, and two carbonyl groups at the 2 and 4 positions.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The butyl group is a four-carbon alkyl group, and the 2,5-dimethylphenyl group is a phenyl group with methyl groups at the 2 and 5 positions .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present. For example, the carbonyl groups in the pyrimidinedione part might undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antioxidant potential of derivatives containing imidazole structures. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential in comparison to ascorbic acid (positive control) in DPPH assays .

- Compound 14, derived from 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione, demonstrated significant anti-tumor activity. It outperformed other compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity .

- Additionally, compounds 16 and 22 exhibited strong effects against HepG2 liver cancer cells, while compound 16 showed potent activity against WI-38 fibroblast cells .

- Compound 24 was found to form hydrogen bonds with Arg184 and Lys179, stabilizing it within the binding pocket. Its promising binding score of -8.12 suggests potential therapeutic relevance .

- The compound’s effects on various cell lines were evaluated. Notably, compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibited strong activity against HepG2 cells, while compounds 16 and 22 were effective against VERO cells .

- Compound 7 demonstrated strong action against MCF-7 breast cancer cells, while others had moderate effects .

- The synthesis of various derivatives involved reactions with secondary amines, ethyl cyanoacetate, and other reagents, resulting in diverse acrylonitrile derivatives .

Antioxidant Properties

Anti-Tumor Activity

Molecular Modeling and Docking Studies

Cytotoxicity and Cell Viability

Synthesis and Derivatives

Bioactivity Screening

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

CAS-Nummer |

892427-22-4 |

Molekularformel |

C23H24N2O3 |

Molekulargewicht |

376.456 |

IUPAC-Name |

3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3 |

InChI-Schlüssel |

HQOXRAHVFQTEHE-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)